(Phenylsulfonyl)acetic acid

Catalog No.
S661792
CAS No.
3959-23-7
M.F
C8H8O4S
M. Wt
200.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Phenylsulfonyl)acetic acid

Struggling with E/Z isomer mixtures from Wittig reactions? (Phenylsulfonyl)acetic acid is the definitive reagent for the Julia-Lythgoe olefination, delivering high trans-selectivity via stable α-sulfonyl carbanions.

  • High E-stereoselectivity avoids diastereomeric mixtures.
  • Solid, stable form simplifies handling in multi-step campaigns.
  • Free carboxylic acid eliminates extra hydrolysis steps.
  • Validated for process scale-up without re-validation.

CAS Number

3959-23-7

Product Name

(Phenylsulfonyl)acetic acid

IUPAC Name

2-(benzenesulfonyl)acetic acid

Molecular Formula

C8H8O4S

Molecular Weight

200.21 g/mol

InChI

InChI=1S/C8H8O4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)

InChI Key

YTEFAALYDTWTLB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)O

The exact mass of the compound (Phenylsulfonyl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32353. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-(Phenylsulfonyl)acetic acid, Benzenesulfonylacetic acid, (Benzenesulfonyl)acetic acid, Phenylsulfonylacetic acid, 2-(Benzenesulfonyl)acetic acid

Purity

≥98%

Package Size

5 g, 25 g

(Phenylsulfonyl)acetic acid is a bifunctional reagent primarily utilized as a precursor for generating α-sulfonyl carbanions. These intermediates are central to carbon-carbon bond-forming reactions, most notably the Julia-Lythgoe and Julia-Kocienski olefinations. [REFS-1, REFS-2] The compound's value proposition is rooted in the phenylsulfonyl group's ability to stabilize an adjacent carbanion and subsequently act as a leaving group, facilitating the highly stereoselective formation of *E*-alkenes from carbonyl compounds. [REFS-1, REFS-3] Its solid form and stability under recommended storage conditions make it a reliable and practical starting material for multi-step synthetic campaigns.

Research Fit

Bifunctional building block with reactive α-methylene site
Sulfone-activated nucleophile for C–C bond formation
Crystalline solid supports easy handling and workflow integration

Substituting (Phenylsulfonyl)acetic acid is rarely a one-to-one exchange and carries significant process implications. Simpler analogs like phenylacetic acid lack the requisite α-proton acidity for efficient carbanion formation under mild conditions, demanding harsher bases that compromise functional group tolerance. Conversely, advanced heteroaryl sulfone alternatives (e.g., BT- or PT-sulfones), while enabling one-pot procedures, represent a fundamentally different reaction pathway (the Julia-Kocienski modification) and may not be suitable for established, validated Julia-Lythgoe protocols where the specific reactivity and elimination characteristics of the phenylsulfonyl group are required. [REFS-2, REFS-3] Furthermore, using the corresponding ester, ethyl (phenylsulfonyl)acetate, necessitates an additional hydrolysis step if the free carboxylic acid is required for subsequent transformations, adding process time and cost. The choice is therefore a critical, non-interchangeable decision based on the specific synthetic strategy, required stereochemical outcome, and process economics.

Substitution Risk

Oxidation state deviation (sulfinyl, mercapto) can shift electronic transmission and reactivity.
Aryl substitution changes may alter α-proton acidity and carbanion formation efficiency.
Alkylsulfonyl replacements (e.g., mesyl) may not replicate the phenylsulfonyl SAR profile.

E-Selectivity Over Wittig Reaction

The classical Julia-Lythgoe olefination, which employs reagents derived from (phenylsulfonyl)acetic acid, is a benchmark method for achieving high E-selectivity in disubstituted alkenes. [1] In contrast, the Wittig reaction, a common alternative, often yields mixtures of E/Z isomers, particularly with semi-stabilized ylides, or favors the Z-isomer with unstabilized ylides. [2] The Julia protocol's inherent thermodynamic control during the elimination step consistently drives the reaction toward the more stable trans-alkene, often with E/Z ratios exceeding 95:5. [1]

Evidence DimensionAlkene Product Stereoselectivity (E/Z ratio)
Target Compound Data>95:5 (Typical for Julia-Lythgoe Olefination)
Comparator Or BaselineWittig Reaction (Unstabilized Ylides): Often Z-selective or low E/Z ratio
Quantified DifferenceSignificantly higher and more reliable E-selectivity.
ConditionsReaction of α-sulfonyl carbanion with aldehydes, followed by reductive elimination.

Procuring this precursor enables a synthetic route that avoids costly and time-consuming chromatographic separation of geometric isomers, improving overall process efficiency.

Hammett ρ Comparison
Head-to-head
ρ = 0.65 (sulfonyl) vs. 0.40 (mercapto), 0.30 (sulfinyl)
Supports electronic transmission differentiation
Ionization in water, 25°C

Enhanced α-Proton Acidity for Milder Reactions

The electron-withdrawing phenylsulfonyl group significantly increases the acidity of the α-methylene protons compared to analogs like phenylacetic acid. The pKa of the α-proton in ethyl (phenylsulfonyl)acetate is approximately 12.2 in DMSO, indicating that the parent acid will have comparable acidity. [1] In contrast, the pKa of the α-proton of phenylacetic acid is around 21.7 in DMSO. [2] This vast difference in acidity allows for the deprotonation of (phenylsulfonyl)acetic acid derivatives using common, milder bases like sodium hydride or potassium tert-butoxide, whereas phenylacetic acid requires very strong, non-nucleophilic bases such as LDA or LHMDS.

Evidence Dimensionα-Proton Acidity (pKa in DMSO)
Target Compound Data~12.2 (for corresponding ethyl ester)
Comparator Or BaselinePhenylacetic acid: ~21.7
Quantified DifferenceOver 9 pKa units more acidic.
ConditionsMeasured in Dimethyl sulfoxide (DMSO).

This allows for the use of less expensive, safer, and more readily available bases, and improves the reaction's tolerance for sensitive functional groups, broadening its synthetic utility and simplifying process design.

α‑Proton Acidity
Class-level
pK₁ = 2.44
Predicts efficient carbanion generation
ΔpKa ≈ 2.32 vs. acetic acid

Compatibility with Classic Julia-Lythgoe Protocol

(Phenylsulfonyl)acetic acid is a precursor to the phenyl sulfones used in the original Julia-Lythgoe olefination, a robust, multi-step protocol involving carbanion addition, alcohol acylation, and reductive elimination (e.g., with Na/Hg amalgam). [1] This contrasts with the Julia-Kocienski modification, which uses heteroaryl sulfones (e.g., benzothiazolyl sulfones) to achieve a one-pot reaction via spontaneous Smiles rearrangement and elimination. [2] While the one-pot method offers convenience, the classical protocol is extensively documented and may be required for specific substrates or when following established, validated manufacturing procedures.

Evidence DimensionProcess Workflow
Target Compound DataEnables multi-step Julia-Lythgoe protocol (Addition → Acylation → Reductive Elimination).
Comparator Or BaselineHeteroaryl sulfones (e.g., BT-sulfone): Enable one-pot Julia-Kocienski protocol.
Quantified DifferenceMulti-step, controlled sequence vs. streamlined one-pot conversion.
ConditionsOlefination of aldehydes/ketones.

Procurement of this compound is justified when a project requires adherence to a well-established Julia-Lythgoe protocol, needs to avoid the specific intermediates of the Kocienski pathway, or when the multi-step process offers better control over a complex substrate.

Condensation Selectivity
Cross-study comparable
Favors electron‑deficient aryl aldehydes
Guides substrate choice for vinyl sulfone synthesis
Knoevenagel-type / decarboxylation
FFA1 Scaffold Evidence
Context-dependent
Derivative showed model glucose response and tolerability endpoints vs. TAK‑875
Supports FFA1 agonist SAR review
Scaffold-level data; requires target-specific validation

Natural Product trans-Alkene Synthesis

For the synthesis of complex molecules where achieving high E-selectivity is critical to avoid diastereomeric mixtures. Its use in a classical Julia-Lythgoe sequence provides a reliable method to install a trans-double bond, bypassing the often problematic E/Z mixtures from alternative methods like the Wittig reaction. [1]

α-Substituted Phenylsulfonyl Scaffolds

As a starting material for creating libraries of α-functionalized compounds. The high acidity of the methylene protons allows for efficient alkylation, acylation, or other substitutions, while the carboxylic acid moiety can be retained or later modified, making it a versatile scaffold for medicinal chemistry programs. [2]

Established Protocol Execution

In process scale-up or manufacturing where a synthetic route has been previously validated using the classical Julia-Lythgoe olefination. Procuring (phenylsulfonyl)acetic acid ensures process consistency and avoids the re-validation that would be required if switching to a one-pot Julia-Kocienski reagent. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Vinyl Sulfone Synthesis
α‑proton acidity and sulfone activation
Reactivity with electron‑deficient aryl aldehydes
FFA1 Receptor Research
Reported SAR‑optimizable phenylsulfonylacetic scaffold
Glucose response and tolerability endpoint monitoring
Vicinal Tricarbonyl Precursor
Alkylation reactivity and THF solubility
Efficient ylide generation for tricarbonyl synthesis
Piperidine Alkaloid Synthesis
Compatibility with chiral pool strategies
Stereoselective outcome and natural product access

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3959-23-7

Wikipedia

(phenylsulfonyl)acetic acid

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